molecular formula C24H18F3N3O2S B10833933 3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide

3-[6'-Methyl-4'-(4-trifluoromethyl-phenyl)-[2,2']bipyridinyl-6-yl]-benzenesulfonamide

Cat. No.: B10833933
M. Wt: 469.5 g/mol
InChI Key: DQITWECLUPKXEE-UHFFFAOYSA-N
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Description

PMID25435285-Compound-46 is a synthetic organic compound known for its role as a non-peptidic antagonist of the neuropeptide FF1 receptor . This compound has been studied for its potential therapeutic applications, particularly in the field of neuroscience.

Preparation Methods

The preparation of PMID25435285-Compound-46 involves several synthetic routes. One common method includes the reaction of 4-anilino-1-benzylpiperidine-4-carboxamide with 2-(diaminomethylideneamino)ethylamine under specific reaction conditions . Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

PMID25435285-Compound-46 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PMID25435285-Compound-46 has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C24H18F3N3O2S

Molecular Weight

469.5 g/mol

IUPAC Name

3-[6-[6-methyl-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]pyridin-2-yl]benzenesulfonamide

InChI

InChI=1S/C24H18F3N3O2S/c1-15-12-18(16-8-10-19(11-9-16)24(25,26)27)14-23(29-15)22-7-3-6-21(30-22)17-4-2-5-20(13-17)33(28,31)32/h2-14H,1H3,(H2,28,31,32)

InChI Key

DQITWECLUPKXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=CC=CC(=N2)C3=CC(=CC=C3)S(=O)(=O)N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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